2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde
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Description
“2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H12N2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reflux reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate. The resulting product, N-phenylpyrrolidine, then reacts with dimethylformamide and phosphorus oxychloride. The product is then formylated .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The crystal structure of the compound is monoclinic, with a = 8.1726 (2) Å, b = 7.1419 (2) Å, c = 18.4875 (6) Å, β = 100.376 (1), V = 1061.43 (4) Å 3, Z = 4 .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. It can be used to efficiently explore the pharmacophore space due to sp3-hybridization. It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
“this compound” is a yellow crystal with a molecular weight of 220.22 . More detailed physical and chemical properties are not available in the current resources.Safety and Hazards
When handling “2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .
Properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-7-10(12-5-1-2-6-12)3-4-11(9)13(15)16/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTIGMLMWOERDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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